Fmoc-Asp(O-1-Ad)-OH

Description

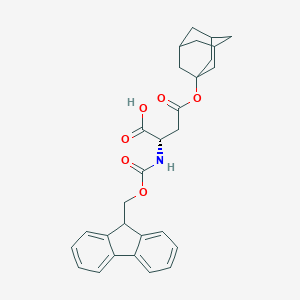

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Strategic Use of Fmoc-Asp(O-1-Ad)-OH in Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), particularly under the widely adopted Fmoc/tBu strategy, the synthesis of peptides containing aspartic acid residues presents a significant challenge. A persistent and often underestimated side reaction, aspartimide formation, can severely compromise the purity, yield, and biological integrity of the final peptide product. This guide provides a comprehensive overview of the mechanistic basis of aspartimide formation and presents Fmoc-Asp(O-1-Ad)-OH as a robust solution for its mitigation. We will delve into the unique properties of the 1-adamantyl (1-Ad) protecting group, provide field-proven protocols for the application of this reagent, and offer a comparative analysis against other common aspartic acid protection strategies. This document is intended for researchers, chemists, and professionals in drug development who are seeking to optimize the synthesis of complex or aspartic acid-rich peptides.

The Challenge: Aspartimide Formation in Fmoc SPPS

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide synthesis due to its base-lability, which allows for mild deprotection conditions.[1] However, the repetitive exposure to a basic environment, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), creates a conducive environment for an intramolecular side reaction involving aspartic acid residues.[2]

This reaction, known as aspartimide formation, is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This newly formed nucleophilic amide anion then attacks the electrophilic carbonyl carbon of the aspartic acid's side-chain ester, leading to the formation of a five-membered succinimide ring, the aspartimide intermediate.[1]

The formation of this aspartimide is problematic for several reasons:

-

Formation of β-peptides: The succinimide ring can be opened by nucleophiles, including piperidine from the deprotection solution or water, at either the α- or β-carbonyl group. This leads to the formation of a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues from the side-chain carboxyl group. These β-peptides often exhibit similar chromatographic properties to the target α-peptide, making their separation challenging.[2]

-

Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-aspartic acid into the peptide sequence. This loss of chiral integrity can have profound effects on the peptide's structure and biological activity.[3]

-

Chain Termination: The aspartimide intermediate can also react with the deprotected N-terminal amine of another peptide chain, leading to chain termination and the formation of branched peptide impurities.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the reduced steric hindrance around the nucleophilic backbone amide.[2]

The Solution: Steric Hindrance with the 1-Adamantyl Protecting Group

The most effective strategy to suppress aspartimide formation is to sterically hinder the initial intramolecular cyclization. This is achieved by employing a bulky protecting group on the β-carboxyl group of the aspartic acid. The 1-adamantyl (1-Ad) group, a rigid and bulky diamondoid hydrocarbon, has proven to be an excellent choice for this purpose.

The use of this compound introduces a sterically demanding shield around the side-chain carbonyl group. This bulky adamantyl moiety effectively prevents the close approach of the backbone amide anion, thereby significantly reducing the rate of succinimide ring formation.[2]

The effectiveness of various side-chain protecting groups in preventing aspartimide formation generally follows the order of their steric bulk: 1-adamantyl > tert-butyl (tBu).[2] While the commonly used Fmoc-Asp(OtBu)-OH offers a degree of protection, this compound provides a superior level of suppression, especially in "difficult sequences" prone to this side reaction.[2][4]

Comparative Analysis of Aspartic Acid Protecting Groups

| Protecting Group | Structure | Key Advantages | Key Disadvantages |

| tert-Butyl (tBu) | -C(CH₃)₃ | Standard, cost-effective, generally sufficient for non-problematic sequences.[4] | Can be insufficient in preventing aspartimide formation in sensitive sequences (e.g., Asp-Gly).[2][4] |

| 1-Adamantyl (1-Ad) | Tricyclo[3.3.1.1³⁷]dec-1-yl | Excellent suppression of aspartimide formation due to high steric bulk.[2] | Higher cost, may slightly decrease coupling efficiency due to steric hindrance.[5][6] |

| 3-ethyl-3-pentyl (Epe) | -C(CH₂CH₃)₃ | High efficacy in minimizing aspartimide by-products.[7] | Not as commonly available as OtBu or O-1-Ad derivatives. |

| Allyl (All) | -CH₂CH=CH₂ | Orthogonal protection, can be selectively removed using palladium catalysts.[8] | Requires an additional, specific deprotection step.[8] |

| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl (Dmab) | Complex structure | Orthogonal protection, removable under mildly acidic conditions.[9] | High molecular weight, requires specific cleavage conditions.[9] |

Experimental Protocol for the Use of this compound in SPPS

This protocol outlines the standard procedure for incorporating an this compound residue into a peptide sequence using manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

4.2. Step-by-Step Workflow

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[10]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 2.9-4.5 equivalents) and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[10][11]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. Due to the steric hindrance of the 1-adamantyl group, a longer coupling time or a double coupling may be beneficial to ensure the reaction goes to completion.[5][6][11]

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents.

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) is recommended.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature. The 1-adamantyl ester is cleaved under these standard acidic conditions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle, highlighting the incorporation of this compound.

Caption: SPPS cycle for incorporating this compound to suppress aspartimide formation.

Conclusion

Aspartimide formation remains a critical bottleneck in the synthesis of many peptides. The strategic selection of an appropriate side-chain protecting group for aspartic acid is paramount to achieving high purity and yield of the target peptide. This compound, with its sterically demanding 1-adamantyl group, offers a superior and often necessary level of protection against this deleterious side reaction, particularly for sequences known to be problematic. While considerations such as cost and potentially slower coupling kinetics exist, the significant improvement in the quality of the crude peptide often justifies its use, simplifying downstream purification and ultimately leading to a more efficient and successful synthesis. This guide provides the foundational knowledge and a practical framework for the effective implementation of this compound in demanding peptide synthesis projects.

References

- Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]

-

The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 73(12), 4713-4718.

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved from [Link]

- Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

- Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

- de L. Milton, R. C., Milton, S. C. F., & Adams, P. A. (1990). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(17), 6039-6046.

-

Solid phase synthesis of ω-aspartic thioacid containing peptides. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fmoc-Asp(OtBu)-OH. (n.d.). Anaspec. Retrieved from [Link]

-

Fmoc-Asp(OtBu)-OH [71989-14-5]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Fmoc-Asp-OH [119062-05-4]. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.

-

Fmoc-Asp(OBno)-OH. (n.d.). Merck Millipore. Retrieved from [Link]

-

Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

-

Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing. Retrieved from [Link]

-

Fmoc-Asp(OtBu)-OH, [71989-14-5]. (n.d.). AAPPTec. Retrieved from [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]

- 9. Fmoc-Asp(ODmab)-OH Novabiochem 269066-08-2 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-Asp(O-1-Ad)-OH

Foreword: The Strategic Imperative for Sterically Hindered Protecting Groups in Modern Peptide Synthesis

In the landscape of therapeutic peptide development and complex proteomics research, the integrity of the peptide backbone during synthesis is paramount. Aspartic acid residues, with their β-carboxyl group, present a notorious challenge in Fmoc-based solid-phase peptide synthesis (SPPS). Under the basic conditions required for Fmoc deprotection, the backbone amide nitrogen can readily attack the side-chain ester, leading to the formation of a stable five-membered aspartimide ring. This deleterious side reaction results in a cascade of problems, including racemization and the formation of β-peptide linkages upon ring-opening, yielding a heterogeneous and difficult-to-purify product mixture.

To circumvent this critical issue, the strategic use of sterically bulky protecting groups for the aspartic acid side chain has become a cornerstone of modern peptide chemistry. The 1-adamantyl (1-Ad) ester, a bulky, rigid, and lipophilic moiety, provides an effective steric shield that physically obstructs the nucleophilic attack of the backbone amide, thereby significantly suppressing aspartimide formation. Its TFA-lability ensures compatibility with standard Fmoc/tBu cleavage strategies, making Fmoc-Asp(O-1-Ad)-OH a highly valuable building block for the synthesis of complex and aggregation-prone peptides. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this essential reagent, grounded in established chemical principles and validated analytical techniques.

I. Synthesis of this compound: A Two-Stage Strategic Approach

The synthesis of this compound is most effectively executed in a two-stage process. The first stage involves the selective esterification of the β-carboxyl group of an N-terminally protected aspartic acid derivative with 1-adamantanol. The second stage is the introduction of the Nα-Fmoc group. A more direct and convergent approach, which will be detailed here, starts with commercially available Fmoc-Asp-OH and proceeds via a direct esterification.

Chemical Logic and Mechanism

The core of this synthesis is a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[1]

The reaction proceeds as follows:

-

Activation of the Carboxylic Acid: The DCC activates the β-carboxyl group of Fmoc-Asp-OH to form a highly reactive O-acylisourea intermediate.

-

Acyl Transfer to Catalyst: The nucleophilic DMAP attacks the O-acylisourea, forming a reactive N-acylpyridinium species and releasing dicyclohexylurea (DCU), which is insoluble in many organic solvents.

-

Nucleophilic Attack by Alcohol: The 1-adamantanol then attacks the N-acylpyridinium intermediate, forming the desired ester bond and regenerating the DMAP catalyst.

The bulky nature of the 1-adamantyl group makes this esterification challenging, necessitating the use of a highly effective acylation catalyst like DMAP.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of Steglich esterification as described for similar sterically hindered esters and the seminal work on adamantyl aspartates by Okada and Iguchi.[1][2]

Materials:

-

Fmoc-L-Asp-OH (1.0 eq)

-

1-Adamantanol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

0.5 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (Brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-L-Asp-OH (1.0 eq), 1-adamantanol (1.2 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.

-

Initiation: Cool the resulting solution to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Fmoc-Asp-OH is consumed.

-

Work-up - DCU Removal: Cool the reaction mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally, brine (1x). The acidic wash removes residual DMAP, and the basic wash removes any unreacted Fmoc-L-Asp-OH.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid or foam.

II. Characterization and Quality Control: A Self-Validating System

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The combination of chromatographic and spectroscopic techniques provides a self-validating system, ensuring the material is suitable for high-stakes applications like GMP peptide manufacturing.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁NO₆ | |

| Molecular Weight | 489.56 g/mol | |

| Appearance | White to off-white powder/foam | Typical Observation |

| Melting Point | 52 - 67 °C | |

| Optical Rotation | [α]D25 = +33.0 ± 2° (c=1 in CHCl₃) |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (Fmoc chromophore) and 214 nm (peptide backbone) |

| Column Temperature | 25-40 °C |

A successful synthesis will yield a chromatogram with a single major peak, indicating high purity (typically >98%).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The following are expected chemical shifts based on the analysis of similar structures.

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

~7.77 (d, 2H): Aromatic protons of the fluorenyl group.

-

~7.59 (d, 2H): Aromatic protons of the fluorenyl group.

-

~7.40 (t, 2H): Aromatic protons of the fluorenyl group.

-

~7.31 (t, 2H): Aromatic protons of the fluorenyl group.

-

~5.8-6.0 (d, 1H): NH proton of the carbamate.

-

~4.6-4.7 (m, 1H): α-proton (CH) of the aspartate residue.

-

~4.4-4.5 (m, 2H): CH₂ protons of the Fmoc group.

-

~4.22 (t, 1H): CH proton of the Fmoc group.

-

~2.9-3.1 (m, 2H): β-protons (CH₂) of the aspartate residue.

-

~2.15 (br s, 3H): Methine protons of the adamantyl group.

-

~1.6-1.7 (m, 12H): Methylene protons of the adamantyl group.

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

~171-172: α-Carboxyl carbon (C=O).

-

~170-171: β-Ester carbonyl carbon (C=O).

-

~156: Carbamate carbonyl carbon (C=O).

-

~143-144: Quaternary aromatic carbons of the fluorenyl group.

-

~141: Quaternary aromatic carbons of the fluorenyl group.

-

~127-128: Aromatic CH carbons of the fluorenyl group.

-

~125: Aromatic CH carbons of the fluorenyl group.

-

~120: Aromatic CH carbons of the fluorenyl group.

-

~81-82: Quaternary carbon of the adamantyl ester linkage (C-O).

-

~67: CH₂ of the Fmoc group.

-

~51-52: α-Carbon (CH) of the aspartate residue.

-

~47: CH of the Fmoc group.

-

~41-42: Methine carbons of the adamantyl group.

-

~36-37: Methylene carbons of the adamantyl group.

-

~30-31: Methine carbons of the adamantyl group.

-

2. Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

-

Expected Mass: For the molecular formula C₂₉H₃₁NO₆, the calculated monoisotopic mass is 489.2151.

-

Observed Ions:

-

[M+H]⁺: Expected at m/z 490.2229

-

[M+Na]⁺: Expected at m/z 512.2049

-

[M-H]⁻: Expected at m/z 488.2073

-

The observation of these ions at the correct mass-to-charge ratio provides definitive confirmation of the successful synthesis.

Caption: A multi-technique approach for product validation.

III. Conclusion: Empowering Advanced Peptide Synthesis

The successful synthesis and rigorous characterization of this compound provide peptide chemists with a powerful tool to mitigate one of the most persistent challenges in SPPS. The steric hindrance afforded by the 1-adamantyl group effectively minimizes aspartimide formation, leading to higher purity crude peptides, simplified purification, and ultimately, greater confidence in the final product's integrity. The protocols and analytical data presented in this guide offer a robust framework for the in-house preparation and quality assessment of this critical building block, empowering researchers and drug development professionals to tackle increasingly complex peptide targets with enhanced efficiency and reliability.

References

-

Okada, Y., & Iguchi, S. (1988). Amino acids and peptides. Part 19. Synthesis of β-1- and β-2-adamantyl aspartates and their evaluation for peptide synthesis. J. Chem. Soc., Perkin Trans. 1, 2129-2136. ([Link])

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. ([Link])

-

Chem-Impex International. (n.d.). Fmoc-L-Asp(O-1-Ada)-OH. Retrieved from [Link]

Sources

The Adamantyl Shield: A Strategic Defense Against Aspartimide Formation in Fmoc-Asp Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of pristine, full-length peptides is a constant battle against a myriad of side reactions. Among the most notorious of these is the formation of aspartimide, a cyclized byproduct that can derail a synthesis, complicate purification, and ultimately compromise the integrity of the final peptide. This guide delves into the strategic use of the adamantyl protecting group for the side chain of aspartic acid (Asp) in Fmoc-based chemistry, a proven method to significantly mitigate this pervasive issue. We will explore the underlying chemical principles, provide practical insights, and offer a clear protocol for its implementation.

The Challenge: Understanding Aspartimide Formation

Aspartimide formation is an intramolecular side reaction that is particularly prevalent during the basic conditions of Fmoc-group removal in SPPS.[1][2] The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This is followed by a nucleophilic attack of the resulting anion on the β-carbonyl of the Asp side-chain ester, leading to a five-membered succinimide ring.[1][3]

This seemingly simple cyclization has profound consequences:

-

Chain Termination: The aspartimide is a stable intermediate that can be unreactive to subsequent coupling steps, leading to truncated peptide sequences.

-

Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including the piperidine used for Fmoc deprotection or water, at either the α- or β-carbonyl.[1][4] This results in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.[1]

-

Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, leading to the incorporation of D-Asp residues into the peptide chain.[1]

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly motifs being particularly notorious due to the lack of steric hindrance from the glycine residue.[1][3]

The Adamantyl Solution: Steric Hindrance as a Primary Defense

The use of the adamantyl group as a side-chain protecting group for aspartic acid, yielding Fmoc-Asp(OAd)-OH, offers a robust solution to the challenge of aspartimide formation. The core of its efficacy lies in its unique structural properties. Adamantane is a bulky, rigid, and highly lipophilic cage-like hydrocarbon.[5][6] When attached to the β-carboxyl group of aspartic acid, it acts as a "steric shield."

This steric bulk physically obstructs the approach of the deprotonated backbone amide nitrogen, significantly raising the activation energy for the intramolecular cyclization reaction.[2][7] This steric hindrance is the primary mechanism by which the adamantyl group prevents the formation of the aspartimide intermediate.[8]

The following diagram illustrates the mechanism of aspartimide formation and the protective role of the adamantyl group.

Caption: Mechanism of aspartimide formation and its prevention by the adamantyl group.

Comparative Analysis of Aspartic Acid Protecting Groups

While the standard tert-butyl (OtBu) protecting group offers some protection, its smaller size makes it significantly less effective than the adamantyl group in preventing aspartimide formation, especially in problematic sequences. The following table provides a comparative overview of common protecting groups for the aspartic acid side chain.

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Efficacy in Preventing Aspartimide Formation |

| tert-Butyl | OtBu | Standard, cost-effective, readily available.[9][10] | Prone to aspartimide formation in susceptible sequences.[1][11] | Moderate |

| Adamantyl | OAd | Excellent steric hindrance, significantly reduces aspartimide formation.[1][7] | Higher cost compared to OtBu. | High |

| 3-methyl-3-pentyl | OMpe | Good steric bulk, effective at reducing aspartimide formation.[3][4] | May require slightly longer coupling times. | High |

| 2,4-dimethyl-3-pentyl | ODmp | Very high steric bulk, excellent prevention of aspartimide formation.[3][7] | Can lead to slower coupling kinetics.[12] | Very High |

| Cyanopyridiniumylide | CyPY | Non-ester based, completely prevents aspartimide formation.[3][13] | Requires specific deprotection conditions (acidic hydrolysis).[13] | Complete |

Experimental Protocol: Incorporation of Fmoc-Asp(OAd)-OH in SPPS

The following protocol outlines the general steps for incorporating Fmoc-Asp(OAd)-OH into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-Asp(OAd)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Workflow:

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Asp(OAd)-OH.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.[14]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[14]

-

Coupling:

-

Pre-activate a solution of Fmoc-Asp(OAd)-OH (3-5 equivalents), HBTU (or HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The increased steric bulk of the adamantyl group may necessitate a slightly longer coupling time compared to Fmoc-Asp(OtBu)-OH.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[14] The adamantyl ester is labile to strong acids like TFA.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Conclusion

The adamantyl protecting group provides a powerful and effective strategy for mitigating the persistent problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis. Its significant steric bulk effectively shields the β-carboxyl group of aspartic acid, preventing the intramolecular cyclization that leads to undesirable side products. While the cost of Fmoc-Asp(OAd)-OH may be higher than its tert-butyl counterpart, the investment is often justified by the increased purity of the crude peptide, simplified purification, and ultimately, a higher yield of the desired full-length product. For researchers and drug development professionals working with challenging peptide sequences, the adamantyl shield is an invaluable tool in the arsenal of modern peptide chemistry.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository.

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchGate.

-

Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.

-

Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation | Request PDF - ResearchGate.

-

The many faces of the adamantyl group in drug design - PubMed.

-

Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing.

-

Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich.

-

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem.

-

strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.

-

Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.

-

Advances in Fmoc solid-phase peptide synthesis - PMC - NIH.

-

Fmoc Amino Acids for SPPS - AltaBioscience.

-

Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis - PubMed.

-

Fmoc-Asp(OBut)-OH – standard Fmoc-protected derivative of aspartic acid.

-

Fmoc-Asp(OtBu)-OH [71989-14-5] - Aapptec Peptides.

-

Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH.

-

Introduction to Peptide Synthesis - Master Organic Chemistry.

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-Asp(O-1-Ad)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Aspartic Acid Incorporation in Peptide Synthesis

The synthesis of peptides containing aspartic acid residues presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the base-catalyzed formation of aspartimide, a side reaction that can lead to a cascade of undesirable byproducts, including α- and β-peptide linkages and racemization.[1][2][3] This not only complicates the purification process but also compromises the yield and biological integrity of the target peptide. To mitigate this issue, the carboxylic acid side chain of aspartic acid must be protected with a group that is stable to the basic conditions used for Fmoc deprotection, yet readily cleavable under acidic conditions during the final cleavage from the resin.

This technical guide provides an in-depth exploration of Fmoc-L-Asp(O-1-Ad)-OH, a sterically hindered aspartic acid derivative designed to minimize aspartimide formation. We will delve into its chemical properties, the rationale behind the use of the 1-adamantyl protecting group, and provide detailed protocols for its application in SPPS.

Core Compound Specifications: Fmoc-Asp(O-1-Ad)-OH

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 5724-19-6, 118534-81-9 (Synonym) | Internal Calculation |

| Molecular Formula | C₂₉H₃₁NO₆ | Internal Calculation |

| Molecular Weight | 489.56 g/mol | Internal Calculation |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP | [4][5][6][7][8] |

The 1-Adamantyl Protecting Group: A Shield Against Aspartimide Formation

The selection of the side-chain protecting group for aspartic acid is a critical determinant of the success of a peptide synthesis. The 1-adamantyl (Ad) group is a bulky, three-dimensional moiety that provides significant steric hindrance around the ester linkage of the aspartic acid side chain. This steric shield effectively prevents the intramolecular cyclization that leads to aspartimide formation.[2]

The effectiveness of various protecting groups in preventing aspartimide formation generally follows the trend of increasing steric bulk. While the commonly used tert-butyl (tBu) group offers some protection, bulkier groups like 1-adamantyl provide superior suppression of this side reaction, particularly in sequences known to be prone to aspartimide formation, such as those containing Asp-Gly motifs.[1][3]

The 1-adamantyl ester is also highly acid-labile, allowing for its clean removal during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support.[1] This orthogonality to the base-labile Fmoc group is a cornerstone of the Fmoc/tBu strategy in SPPS.

Caption: Logical workflow demonstrating the role of this compound in preventing aspartimide formation during SPPS.

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through the esterification of Fmoc-Asp-OH with 1-adamantanol. A general procedure is outlined below:

-

Dissolution: Dissolve Fmoc-Asp-OH and 1-adamantanol in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Coupling Agent Addition: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), along with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[1]

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the organic layer with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

1. Resin Swelling:

-

Place the desired resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Add a suitable solvent (e.g., DMF or DCM) and allow the resin to swell for at least 30-60 minutes.[9]

2. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a 20% solution of piperidine in DMF to the resin.[9]

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) in DMF.[10]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered residues.[11][12][13][14]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

-

After coupling, any unreacted free amines can be capped by treating the resin with a solution of acetic anhydride and a non-nucleophilic base in DMF.

5. Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Side-Chain Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane (TIS)) to the resin.[9] The 1-adamantyl ester is efficiently cleaved under these conditions.[1]

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration and dry under vacuum.

Caption: A schematic overview of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Analytical Characterization

The purity of this compound and the resulting peptides should be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for determining the purity of both the amino acid derivative and the final peptide product. A gradient of acetonitrile in water with 0.1% TFA is commonly used.[15][16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra will show characteristic peaks for the Fmoc, aspartic acid, and adamantyl moieties.[19][20][21]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Conclusion: A Robust Solution for Challenging Peptide Synthesis

This compound is a valuable tool for peptide chemists, particularly when synthesizing peptides prone to aspartimide formation. The steric bulk of the 1-adamantyl protecting group provides a robust shield against this problematic side reaction, leading to higher purity and yield of the target peptide. While the coupling kinetics may be slightly slower than less hindered derivatives, the significant reduction in impurities often outweighs this consideration. By understanding the principles outlined in this guide and employing the provided protocols, researchers can confidently incorporate aspartic acid into complex peptide sequences, advancing the frontiers of drug discovery and biochemical research.

References

-

Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6). ChemBioChem. Retrieved January 12, 2026, from [Link]

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). CEM Corporation. Retrieved January 12, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved January 12, 2026, from [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 12, 2026, from [Link]

-

The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 12, 2026, from [Link]

-

Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023, June 20). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Fmoc-Asp(OtBu)-OH [71989-14-5]. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved January 12, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved January 12, 2026, from [Link]

-

Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 15). PubMed. Retrieved January 12, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 12, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Fmoc-Asp-OH [119062-05-4]. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

-

Site-Specific Pyrolysis Induced Cleavage at Aspartic Acid Residue in Peptides and Proteins. (n.d.). Nature. Retrieved January 12, 2026, from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

(1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

S-Adamantyl Group Directed Site-Selective Acylation and Its Applications in the Streamlined Assembly of Oligosaccharides. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. nbinno.com [nbinno.com]

- 11. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lib3.dss.go.th [lib3.dss.go.th]

- 19. scienceopen.com [scienceopen.com]

- 20. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR spectrum [chemicalbook.com]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Solubility of Fmoc-Asp(O-1-Ad)-OH in Diverse Solvents

Foreword: Navigating the Solubility Frontier of Bulky Amino Acid Derivatives

In the landscape of solid-phase peptide synthesis (SPPS), the seamless incorporation of each amino acid building block is paramount to the success of synthesizing the target peptide. The solubility of these protected amino acids in the reaction solvent is a critical, yet often overlooked, parameter that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final product. This is particularly true for amino acid derivatives bearing bulky protective groups, which are frequently employed to mitigate challenging side reactions. Fmoc-Asp(O-1-Ad)-OH, with its adamantyl ester side-chain protection, is a case in point. The adamantyl group offers significant steric hindrance, which can be advantageous in preventing aspartimide formation, a notorious side reaction associated with aspartic acid residues. However, this very bulkiness profoundly influences the molecule's solubility profile.

This technical guide provides a comprehensive exploration of the solubility of this compound. We will delve into the physicochemical properties of this derivative, the theoretical underpinnings of its solubility in various solvent systems, and provide a practical, step-by-step protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding and practical guidance on handling this valuable but sometimes challenging building block.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | (2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | [1] |

| Synonyms | Fmoc-L-aspartic acid β-1-adamantyl ester, N-Fmoc-L-aspartic acid 4-adamant-1-yl ester | [1][2] |

| CAS Number | 118534-81-9 | [2] |

| Molecular Formula | C₂₉H₃₁NO₆ | [2] |

| Molecular Weight | 489.56 g/mol | [2] |

| Appearance | Off-white to pale yellow powder | [2] |

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of the contributions from its constituent parts: the polar α-amino acid backbone, the large, non-polar Fmoc protecting group, and the exceptionally bulky and lipophilic 1-adamantyl ester side-chain protecting group.

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, aromatic, and non-polar moiety. Its presence generally decreases the aqueous solubility of amino acids while promoting solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]

-

The Adamantyl Group: Adamantane is a rigid, tricyclic hydrocarbon that is highly lipophilic and practically insoluble in water.[2][4] Its incorporation as a side-chain protecting group dramatically increases the non-polar character of the amino acid derivative.[5] This heightened lipophilicity can enhance solubility in non-polar organic solvents but may reduce solubility in more polar systems. The steric bulk of the adamantyl group can also influence how the molecule packs in the solid state and interacts with solvent molecules.

-

The Aspartate Backbone: The underlying aspartic acid residue possesses a free carboxylic acid group, which can engage in hydrogen bonding and provides a potential site for ionization, both of which influence solubility.

The interplay of these factors suggests that this compound will exhibit favorable solubility in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule. However, its solubility is expected to be limited in highly polar solvents like water and in non-polar aliphatic solvents.

Qualitative Solubility Profile of this compound

While precise quantitative data for this compound is not extensively published, a qualitative assessment based on the properties of its constituent parts and general knowledge of Fmoc-amino acid solubility allows for the following predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, NMP, DMSO | Good to Excellent | These solvents are effective at solvating both the polar peptide backbone and the non-polar Fmoc and adamantyl groups.[6] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Limited | DCM is less polar than DMF and NMP and may be less effective at solvating the polar functionalities of the molecule. |

| Ethers | Tetrahydrofuran (THF) | Moderate to Limited | THF has moderate polarity and may offer some solubility. |

| Nitriles | Acetonitrile (ACN) | Limited | Acetonitrile is a polar protic solvent and may not be as effective at solvating the large non-polar groups. |

| Alcohols | Methanol, Ethanol | Poor to Limited | The hydrogen-bonding network of alcohols may not favorably accommodate the bulky, non-polar adamantyl group. |

| Aqueous | Water, Buffers | Very Poor to Insoluble | The high lipophilicity of the Fmoc and adamantyl groups makes the molecule poorly soluble in aqueous media.[7] |

It is crucial to note that these are general guidelines, and the actual solubility should be determined empirically for the specific concentration and conditions required for a given application.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, an empirical determination of solubility is highly recommended. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound

-

Analytical balance (± 0.1 mg accuracy)

-

Vortex mixer

-

Ultrasonic bath

-

Temperature-controlled shaker or water bath

-

Calibrated micropipettes

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 HPLC column

-

HPLC-grade solvents (as required for the solubility study and mobile phase)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Analyze the standard solutions and the diluted sample by HPLC. A typical method would involve a reversed-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) and UV detection at 265 nm.

-

Integrate the peak corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Quantitative Solubility Data (Template)

The following table serves as a template for presenting the empirically determined solubility data. Researchers should populate this table with their own experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| N-Methyl-2-pyrrolidone (NMP) | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | 25 | [Experimental Value] | [Calculated Value] |

Implications for Peptide Synthesis and Drug Development

A thorough understanding of the solubility of this compound has significant practical implications:

-

In Solid-Phase Peptide Synthesis: Knowledge of the solubility limit in a given solvent is crucial for preparing stock solutions for automated peptide synthesizers. Poor solubility can lead to precipitation in the instrument's tubing, causing blockages and failed syntheses. For manual synthesis, it informs the choice of solvent and the maximum concentration that can be used for efficient coupling reactions. In cases of limited solubility, the use of co-solvents (e.g., a small amount of DMSO in DMF) or gentle warming can be employed.[4]

-

In Solution-Phase Peptide Synthesis: Solubility is a primary consideration in solution-phase synthesis, as all reactants must remain in solution for the reaction to proceed to completion. The lipophilic nature of this compound may be advantageous in certain organic solvent systems used in this methodology.

-

In Drug Development: For peptides intended for therapeutic use, the properties of the constituent amino acids can influence the overall characteristics of the final peptide drug, including its solubility, aggregation propensity, and formulation challenges.[8] The introduction of a bulky, lipophilic group like adamantane can impact the peptide's interaction with other molecules and its behavior in biological systems.

Conclusion

This compound is a valuable building block for peptide synthesis, offering a strategic advantage in the prevention of aspartimide formation. However, its bulky and lipophilic adamantyl group presents unique solubility characteristics that must be carefully considered. While it is expected to be readily soluble in common polar aprotic solvents like DMF and NMP, its solubility in other organic and aqueous solvents is likely to be limited. Due to the scarcity of published quantitative data, an empirical determination of its solubility is strongly recommended for any application. The protocol provided in this guide offers a robust framework for obtaining this critical information, empowering researchers to optimize their synthetic strategies and successfully incorporate this challenging yet beneficial amino acid derivative into their target peptides.

References

-

Solubility of Things. Adamantane. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

AAPPtec. Safety Data Sheet for Fmoc-Asp(ODmab)-OH. [Link]

-

Witz, P., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(10), 4341-4351. [Link]

-

Severn Biotech. Safety data sheet for Fmoc-Asp-OH. [Link]

-

CEM Corporation. Fmoc-Asp(OtBu)-OH. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Cheméo. Chemical Properties of Adamantane. [Link]

-

Peric, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 296. [Link]

-

CEM Corporation. Safety Data Sheet for Fmoc-L-Asp(OtBu)-OH. [Link]

-

AAPPTec. Fmoc-Asp(OtBu)-OH, [71989-14-5]. [Link]

-

Einarsson, S., et al. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 480, 421-427. [Link]

-

Lin, Y., et al. (2022). Influence of Temperature and Salt Concentration on the Hydrophobic Interactions of Adamantane and Hexane. The Journal of Physical Chemistry B, 126(3), 734-745. [Link]

-

Open Access Pub. Journal of Peptides. [Link]

-

AnaSpec. Fmoc-Asp(OtBu)-OH. [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Okada, Y., et al. (1995). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 43(9), 1541-1547. [Link]

-

Herbert, P., et al. (2001). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 66(8), 1130-1135. [Link]

-

AAPPtec. Fmoc-Asp-OH [119062-05-4]. [Link]

-

ResearchGate. How to dissolve Fmoc-Asp-OAll? [Link]

-

ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. [Link]

Sources

- 1. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. biosynth.com [biosynth.com]

A Technical Guide to High-Purity Fmoc-Asp(O-1-Ad)-OH: A Strategic Approach to Mitigating Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of synthetic fidelity is paramount. The synthesis of peptides containing aspartic acid residues has long been fraught with the challenge of aspartimide formation, a notorious side reaction that compromises purity, complicates purification, and can ultimately derail a research or drug development program. This technical guide provides an in-depth exploration of a powerful tool in the peptide chemist's arsenal: Fmoc-Asp(O-1-Ad)-OH. We will delve into the mechanistic underpinnings of aspartimide formation, present a comparative analysis of aspartic acid side-chain protecting groups, and offer practical guidance on the sourcing and application of high-purity this compound.

The Challenge: Understanding and Visualizing Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated removal of the Fmoc protecting group in SPPS.[1][2] The deprotonated backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue nucleophilically attacks the side-chain carbonyl group of the aspartate, forming a five-membered succinimide ring. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs, where steric hindrance is minimal.[3] The resulting aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers, which are often difficult to separate from the target peptide.[2][4]

Caption: Base-catalyzed aspartimide formation during Fmoc-SPPS.

The Solution: Steric Hindrance with the 1-Adamantyl Protecting Group

The most effective strategy to combat aspartimide formation is to sterically hinder the intramolecular cyclization. This is where the 1-adamantyl (1-Ad) protecting group on the β-carboxyl of aspartic acid proves to be a superior choice. The bulky, rigid, diamondoid structure of the adamantyl group effectively shields the side-chain carbonyl from nucleophilic attack by the backbone amide nitrogen.[1]

Caption: Steric shielding by the 1-adamantyl group.

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups

While the tert-butyl (tBu) group is a standard protecting group for the aspartic acid side chain, its relatively small size offers insufficient protection in problematic sequences. Other bulky protecting groups have been developed to address this issue. The following table provides a comparative overview of commonly used protecting groups and their effectiveness in suppressing aspartimide formation.

| Protecting Group | Abbreviation | Key Features & Performance |

| 1-Adamantyl | 1-Ad | Excellent steric hindrance due to its rigid, bulky structure, leading to very low levels of aspartimide formation.[1] |

| tert-Butyl | tBu | Standard, cost-effective protecting group, but offers minimal protection against aspartimide formation in susceptible sequences.[3] |

| 3-Methylpent-3-yl | OMpe | Offers significantly better protection than tBu due to increased steric bulk.[2] |

| 5-Butyl-5-nonyl | OBno | An exceptionally bulky protecting group that virtually eliminates aspartimide formation in even the most challenging sequences.[2] |

Quantitative Comparison of Aspartimide Formation

The following data, compiled from literature sources, illustrates the impact of the side-chain protecting group on the extent of aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.

| Protecting Group | % Target Peptide | % Aspartimide | % D-Asp |

| This compound | Data not available in direct comparison, but expected to be high | Significantly low | Low |

| Fmoc-Asp(OtBu)-OH | ~40% | ~45% | ~15% |

| Fmoc-Asp(OMpe)-OH | ~70% | ~20% | ~5% |

| Fmoc-Asp(OBno)-OH | >95% | <1% | <1% |

Data adapted from literature reports on similar bulky protecting groups.[2] It is important to note that direct quantitative comparisons can vary based on the specific peptide sequence and reaction conditions.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity starting materials is a critical first step in successful peptide synthesis. The following is a non-exhaustive list of commercial suppliers for this compound. Researchers should always request a certificate of analysis to verify the purity and identity of the product.

| Supplier | Product Name | Purity Specification (Typical) |

| Parchem | This compound | Inquire for specifications.[5] |

| ChemicalBook | FMOC-ASP(O-1-ADA)-OH | ≥97% (HPLC) |

| Iris Biotech | This compound | >98% |

| Bachem | Fmoc-L-Asp(1-Ada)-OH | ≥98.0% (HPLC) |

| Chem-Impex International | Fmoc-L-Asp(1-Ada)-OH | ≥98% (HPLC) |

Experimental Protocol: Utilizing this compound in SPPS

The following is a general, best-practice protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for SPPS using this compound.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent. For example, with HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to the steric bulk of the 1-adamantyl group, a longer coupling time or a double coupling may be beneficial to ensure complete reaction.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. The 1-adamantyl ester is cleaved under these standard acidic conditions.[2]

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

The use of high-purity this compound is a robust and effective strategy for mitigating the persistent challenge of aspartimide formation in Fmoc-based solid-phase peptide synthesis. The steric bulk of the 1-adamantyl group provides excellent protection for the aspartic acid side chain, leading to higher purity crude products and simplifying downstream purification. By understanding the underlying chemistry, carefully selecting reagents, and following optimized protocols, researchers can confidently synthesize complex aspartic acid-containing peptides with greater success.

References